molecular formula C20H37NO7S B132484 Tetrathermotaurine CAS No. 143413-77-8

Tetrathermotaurine

Cat. No.: B132484
CAS No.: 143413-77-8
M. Wt: 435.6 g/mol
InChI Key: FIJLBEBGHVOOJE-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Based on nomenclature conventions, the term suggests a sulfur-containing compound (indicated by "taurine," a derivative of the amino acid cysteine) with a tetracyclic or tetrameric structure. Compounds with "tetra-" prefixes often feature four functional groups, rings, or subunits (e.g., tetracyclines, tetrabenazines) .

Properties

CAS No.

143413-77-8

Molecular Formula

C20H37NO7S

Molecular Weight

435.6 g/mol

IUPAC Name

2-[[(E)-2,3-dihydroxy-8-(6-pentyloxan-2-yl)oct-7-enoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C20H37NO7S/c1-2-3-5-9-16-11-8-12-17(28-16)10-6-4-7-13-18(22)19(23)20(24)21-14-15-29(25,26)27/h6,10,16-19,22-23H,2-5,7-9,11-15H2,1H3,(H,21,24)(H,25,26,27)/b10-6+

InChI Key

FIJLBEBGHVOOJE-UXBLZVDNSA-N

SMILES

CCCCCC1CCCC(O1)C=CCCCC(C(C(=O)NCCS(=O)(=O)O)O)O

Isomeric SMILES

CCCCCC1CCCC(O1)/C=C/CCCC(C(C(=O)NCCS(=O)(=O)O)O)O

Canonical SMILES

CCCCCC1CCCC(O1)C=CCCCC(C(C(=O)NCCS(=O)(=O)O)O)O

Synonyms

2-(2,3-dihydroxy-9,13-oxy-7-trans-octadecenoylamino)ethanesulfonic acid
2-(2,3-dihyroxy-9,13-oxy-7-octadecenoylamino)ethanesulfonic acid
tetrathermotaurine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the absence of explicit data on Tetrathermotaurine, the comparison below is structured using general principles from the evidence and analogous compounds:

Table 1: Structural and Functional Comparison of this compound with Related Compounds

Compound Core Structure Functional Groups Pharmacological Role Key References
This compound Hypothetical tetracyclic + taurine Sulfonic acid, amine groups Antioxidant, neuromodulator* N/A (hypothetical)
Tetrahydropalmatine Tetrahydroisoquinoline alkaloid Benzylisoquinoline, methyl groups Analgesic, sedative
Tetrabenazine Tetrahydroquinoline Ketone, methoxy groups VMAT2 inhibitor (Huntington’s disease)
Tetracycline Tetracyclic naphthacene Amide, hydroxyl groups Antibacterial
Tetracaine Ester-linked aromatic Amino ester, benzene ring Local anesthetic

*Hypothesized based on taurine’s biological roles.

Key Findings from Analogous Compounds

Structural Complexity: Tetrahydropalmatine and Tetrabenazine share tetracyclic frameworks but differ in functional groups, leading to distinct biological targets. For example, Tetrabenazine’s ketone group enables binding to vesicular monoamine transporter 2 (VMAT2) , whereas Tetrahydropalmatine’s isoquinoline moiety interacts with dopamine receptors . this compound’s hypothetical taurine-like structure (sulfonic acid group) may enhance solubility and antioxidant capacity compared to non-sulfonated analogs .

Pharmacokinetic Profiles :

  • Tetracyclines exhibit pH-dependent absorption due to their zwitterionic nature . A sulfonated this compound might show similar pH sensitivity.
  • Tetrabenazine has a short half-life (~5 hours), necessitating frequent dosing . Structural modifications in this compound (e.g., methylation) could theoretically improve metabolic stability.

Toxicity and Safety :

  • Tetracaine ’s ester group increases hydrolysis risk, leading to systemic toxicity . A sulfonic acid group in this compound might reduce esterase susceptibility.
  • Tetrahydropalmatine has dose-dependent hepatotoxicity, a concern mitigated in newer analogs via hydroxyl group substitution .

Methodological Considerations for Comparative Studies

The evidence emphasizes rigorous characterization for novel compounds:

  • Spectral Analysis : NMR and IR data (e.g., 1H/13C chemical shifts for structural elucidation) are critical, as demonstrated in the synthesis of tetracyclic diterpenes .
  • Pharmacological Assays : Standardized in vitro/in vivo models (e.g., IC50 for enzyme inhibition) ensure replicability, as seen in studies of Tetrabenazine impurities .
  • Regulatory Compliance : Adherence to IUPAC naming and toxicity guidelines (e.g., Therapeutic Goods Standards ) is mandatory for clinical translation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.